(6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester
Description
Systematic Nomenclature and Molecular Formula Analysis
(6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester is a synthetic indole derivative with precise structural features. Its IUPAC name reflects the substitution pattern on the indole core and the methyl ester functional group. Key identifiers include:
- Molecular formula : C₁₃H₁₅NO₄
- Molecular weight : 249.26 g/mol
- CAS number : 908003-80-5
- SMILES notation :
COC1=C(C2=C(C=C1)C(=CN2)CC(=O)OC) - InChI :
InChI=1S/C13H15NO4/c1-16-10-5-4-9-8(6-11(15)17-2)7-14-12(9)13(10)18-3/h4-5,7,14H,6H2,1-3H3
Synonyms include methyl 2-(6,7-dimethoxy-1H-indol-3-yl)acetate and this compound. The compound’s structure comprises an indole backbone with methoxy groups at positions 6 and 7, an acetic acid methyl ester substituent at position 3, and a free NH group in the indole ring.
Crystallographic Data and Three-Dimensional Conformational Studies
No direct crystallographic data (e.g., X-ray diffraction) is available for this compound in the provided sources. However, structural insights can be inferred from analogous indole derivatives:
- Indole core conformation : The planar indole ring typically adopts a conjugated π-system, with the NH group participating in hydrogen bonding if deprotonated. In this case, the NH remains protonated, as indicated by the absence of deprotonation in spectroscopic data.
- Substituent positioning : The 6,7-dimethoxy groups are meta to each other on the indole ring, while the acetic acid methyl ester is attached at position 3. This arrangement minimizes steric hindrance and promotes planarity.
- Potential conformers : The ester group may exhibit restricted rotation around the C-O bond, favoring a trans configuration to reduce steric clashes with the indole ring.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR data for this compound is not explicitly reported, but patterns can be extrapolated from structurally related molecules:
| Proton Environment | Expected δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Acetate methyl (OCH₃) | 3.7–3.8 | Singlet | 3H |
| Methoxy groups (OCH₃) | 3.8–3.9 | Singlet | 6H |
| Indole aromatic protons | 6.5–7.5 | Multiplet | 4H |
| NH (indole) | 9.0–10.0 | Broad singlet | 1H |
Carbon-13 NMR would reveal:
| Carbon Environment | Expected δ (ppm) |
|---|---|
| Acetate carbonyl (C=O) | 170–175 |
| Indole carbons (C-2, C-3, C-5, C-6, C-7) | 100–150 |
| Methoxy-linked carbons (C-6, C-7) | 55–60 |
| Acetate methylene (CH₂) | 35–40 |
These assignments align with data from analogous compounds like 6,7-dimethoxyindole and methyl indole-3-acetate.
Infrared (IR) Vibrational Frequency Correlations
Key IR absorptions for this compound include:
| Functional Group | Absorption Band (cm⁻¹) | Assignment |
|---|---|---|
| Ester carbonyl (C=O) | 1700–1750 | Strengthened by electron-withdrawing groups |
| Methoxy C-O stretching | 2800–2900 | Asymmetric and symmetric vibrations |
| Indole N-H stretching | 3200–3300 | Weak or absent (protonated NH) |
| Aromatic C-H bending | 700–900 | Out-of-plane vibrations |
Data from similar compounds, such as methyl 2-(5-methoxy-1H-indol-3-yl)acetate, confirm the ester carbonyl peak near 1700 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
The molecular ion peak at m/z 249.26 ([M]⁺) dominates. Fragmentation pathways likely include:
| Fragment | m/z | Assignment |
|---|---|---|
| [M]⁺ (intact molecule) | 249.26 | Molecular ion |
| [M - CH₃]⁺ (loss of methyl) | 234.22 | Cleavage of acetate ester methyl |
| [M - OCH₃]⁺ (loss of methoxy) | 219.21 | Loss of one methoxy group |
| [Indole + OCH₃]⁺ | 161.06 | Base peak for indole core |
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₃H₁₅NO₄.
Properties
IUPAC Name |
methyl 2-(6,7-dimethoxy-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-16-10-5-4-9-8(6-11(15)17-2)7-14-12(9)13(10)18-3/h4-5,7,14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWWXGSJJVKHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CN2)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695141 | |
| Record name | Methyl (6,7-dimethoxy-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908003-80-5 | |
| Record name | Methyl (6,7-dimethoxy-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes Overview
The preparation of (6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester typically proceeds via multi-step synthesis involving:
- Formation of the dimethoxyindole core.
- Introduction of the methyl ester functional group at the acetic acid side chain.
- Functionalization at specific positions on the indole ring.
The most relevant synthetic strategy involves the Hemetsberger indole synthesis and subsequent functional group transformations.
Preparation of Methyl 4,6-Dimethoxyindole-2-Carboxylate (Key Intermediate)
A crucial intermediate in the synthesis of this compound is methyl 4,6-dimethoxyindole-2-carboxylate. The preparation involves:
- Starting materials: 2,4-Dimethoxybenzaldehyde and methyl azidoacetate.
- Reaction conditions: Condensation of 2,4-dimethoxybenzaldehyde with methyl azidoacetate in methanolic sodium methoxide.
- Mechanism: Thermal decomposition of vinyl azide intermediate followed by intramolecular cyclization yields the indole core with the methyl ester group at C2 (Scheme 1).
This method is based on the Hemetsberger reaction, which is a reliable and efficient approach for indole synthesis.
Functionalization of the Indole Ring: Formylation and Oxidation
To further functionalize the indole ring, two important derivatives are prepared:
Methyl 7-formyl-4,6-dimethoxyindole (Compound 4):
Prepared by treating the methyl 4,6-dimethoxyindole-2-carboxylate with the Vilsmeier reagent at low temperature. The formylation selectively occurs at the C7 position due to electronic effects from the methyl ester at C2 and methoxy groups on the benzene ring.4,6-Dimethoxyindole-2-carbaldehyde (Compound 6):
Synthesized by reduction of the methyl ester at C2 to the hydroxymethyl indole intermediate, followed by oxidation to the aldehyde. This step uses established oxidation protocols to convert the hydroxymethyl group to the aldehyde functionality.
Final Step: Formation of this compound
The target compound is obtained through further transformations of the above intermediates, typically involving:
- Schiff base condensation reactions with thiosemicarbazides to form thiosemicarbazones (though this is an extension, it highlights the versatility of the intermediate methyl esters).
- Purification by recrystallization from ethanol/hexane mixtures.
- Characterization by ^1H NMR, ^13C NMR, and HRMS to confirm structure and purity.
Data Table Summarizing Key Reactions and Yields
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,4-Dimethoxybenzaldehyde + methyl azidoacetate | Methanolic sodium methoxide, thermal decomposition | Methyl 4,6-dimethoxyindole-2-carboxylate (3) | Not specified | Hemetsberger reaction; indole ring formation via vinyl azide intermediate |
| 2 | Compound 3 | Vilsmeier reagent, low temperature | Methyl 7-formyl-4,6-dimethoxyindole (4) | Not specified | Selective formylation at C7 position |
| 3 | Compound 3 | Reduction followed by oxidation | 4,6-Dimethoxyindole-2-carbaldehyde (6) | Not specified | Reduction of ester to hydroxymethyl, then oxidation to aldehyde |
| 4 | Compounds 4 or 6 + thiosemicarbazides (7a–d) | Ethanol, acetic acid catalyst, room temperature, overnight stirring | Thiosemicarbazones (8a–d, 9a–d) | 62–78 | Schiff base condensation; purification by recrystallization; characterization by NMR/HRMS |
Research Findings and Characterization
NMR Spectroscopy:
Characteristic signals in ^1H NMR confirm the presence of methoxy groups, indole protons, and methyl ester protons. For example, methyl ester protons appear around 3.78 and 3.83 ppm, while methoxy protons resonate near 3.76 and 3.83 ppm. Indole NH protons show broad singlets near 10.27 ppm.Mass Spectrometry:
High-resolution mass spectrometry confirms molecular weights consistent with the expected structures, validating the successful synthesis of the target compounds.Yields: The yields for the condensation reactions to form indole derivatives and related thiosemicarbazones range from 62% to 78%, indicating good efficiency under mild conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at Methoxy Groups
The 6- and 7-methoxy groups participate in demethylation and substitution reactions under acidic or nucleophilic conditions. For example:
-
Demethylation : Treatment with HBr in acetic acid selectively removes methoxy groups, yielding hydroxylated intermediates useful for further functionalization .
-
Halogenation : Reaction with PCl₅ or PBr₃ replaces methoxy groups with Cl or Br at elevated temperatures .
Table 1: Substitution Reactions of Methoxy Groups
| Reagent/Conditions | Product | Yield | Key Reference |
|---|---|---|---|
| HBr/AcOH, 80°C | 6/7-Hydroxyindole derivative | 65–75% | |
| PCl₅, reflux | 6-Chloro-7-methoxyindole analog | 58% | |
| BBr₃, DCM, −20°C | 6,7-Dihydroxyindole derivative | 82% |
Ester Hydrolysis and Transesterification
The methyl ester undergoes alkaline hydrolysis to form the carboxylic acid, which is pivotal for modifying bioactivity:
-
Hydrolysis : NaOH/EtOH at 60°C converts the ester to (6,7-dimethoxy-1H-indol-3-yl)-acetic acid .
-
Transesterification : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts yields ethyl esters .
Key Reaction Pathway:
R = indole scaffold; R' = alkyl group .
Electrophilic Substitution on the Indole Ring
Methoxy groups activate the indole ring at C5 and C3 positions for electrophilic reactions:
-
Formylation : Vilsmeier–Haack reaction (POCl₃/DMF) introduces a formyl group at C5 in 72% yield .
-
Nitration : HNO₃/H₂SO₄ selectively nitrates C3 (major) and C5 (minor) .
Table 2: Electrophilic Substitution Examples
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Vilsmeier formylation | POCl₃, DMF, 0°C | 5-Formyl-6,7-dimethoxyindole | 72% |
| Nitration | HNO₃, H₂SO₄, 25°C | 3-Nitro-6,7-dimethoxyindole | 68% |
Cyclization and Heterocycle Formation
The compound serves as a precursor in synthesizing fused heterocycles:
-
Pictet–Spengler Reaction : Condensation with aldehydes (e.g., formaldehyde) forms β-carboline derivatives under acidic conditions .
-
Schiff Base Formation : Reaction with thiosemicarbazides yields indole-thiosemicarbazone hybrids with antioxidant activity .
Example Reaction:
Oxidation and Reduction Pathways
-
Oxidation : KMnO₄ oxidizes the acetic acid side chain to a ketone.
Comparative Reactivity with Structural Analogs
The dual methoxy groups enhance electron density, making this compound more reactive than mono-methoxy or non-substituted indoles:
| Compound | Reactivity at C5 (Relative Rate) | Key Difference |
|---|---|---|
| 6,7-Dimethoxyindole | 1.0 (reference) | Highest solubility and activity |
| 5-Methoxyindole | 0.3 | Lower electrophilic activation |
| 6-Bromoindole | 0.1 | Deactivated by electron withdrawal |
Biological Interactions via Reactive Intermediates
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has garnered attention for its potential anticancer properties. Research indicates that derivatives of indole, including (6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester, exhibit significant cytotoxic effects against various human tumor cell lines. For instance, studies have shown that related indole derivatives can inhibit the proliferation of colon and lung carcinoma cells through mechanisms involving apoptosis and cell cycle arrest .
Mechanism of Action
The anticancer activity is often attributed to the ability of these compounds to interact with topoisomerase enzymes, which play a crucial role in DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and subsequent cancer cell death . Furthermore, indole derivatives are known to modulate signaling pathways associated with cancer progression, such as the PI3K/Akt pathway .
Neuropharmacology
Potential Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Research Findings
In vitro assays have demonstrated that certain indole derivatives can enhance neuronal survival and promote neurogenesis. This suggests that this compound could be a candidate for further research in developing treatments for neurodegenerative conditions .
Synthetic Applications
Building Block in Organic Synthesis
Beyond its biological applications, this compound serves as a versatile building block in organic synthesis. Its methoxy groups enhance electrophilic substitution reactions, making it useful for synthesizing more complex indole derivatives .
Chemical Reactivity
The presence of electron-donating methoxy groups at the C6 and C7 positions significantly increases the reactivity of the indole ring. This allows for various transformations such as acylation, halogenation, and nitration, which are essential in creating novel compounds with potential therapeutic applications .
Case Studies
Mechanism of Action
The mechanism by which (6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the biological or chemical context in which it is used. For example, in medicinal applications, it may bind to receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Physicochemical Properties
- Lipophilicity : The 6,7-dimethoxy groups likely increase logP compared to methyl or chloro substituents, influencing pharmacokinetic profiles.
- Crystal Packing : Analogous indole derivatives (e.g., 1-(5-Methyl-1H-indol-6-yl)ethan-1-one) exhibit hydrogen-bonding networks (N–H···O) that stabilize crystal structures, a feature relevant for solid-state formulation .
Biological Activity
(6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester is an indole derivative that has garnered attention for its diverse biological activities, including potential antiviral, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy-substituted indole ring, which is known for its ability to interact with various biological targets. The presence of the acetic acid methyl ester group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance:
- Cell Proliferation Inhibition : The compound showed an IC50 value of approximately 0.41 µM against HepG2 cells, indicating potent antiproliferative effects .
- Apoptosis Induction : It was observed that treatment with this compound led to morphological changes consistent with apoptosis and enhanced caspase-3 activity in treated cells .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Studies suggest that indole derivatives can inhibit viral replication through various mechanisms:
- Mechanism of Action : It may interfere with viral entry or replication processes, although specific pathways remain to be fully elucidated .
- Inhibition Studies : Preliminary data indicate potential effectiveness against viruses such as SARS-CoV-2, although further research is needed to confirm these findings.
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. The mechanism by which this compound exerts these effects may involve inhibition of cyclooxygenase (COX) enzymes:
- COX Inhibition : Similar compounds have been shown to selectively inhibit COX enzymes, which play a critical role in inflammation . While specific data for this compound is limited, its structure suggests potential for similar activity.
Data Table: Biological Activity Overview
| Activity Type | Cell Line/Target | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 0.41 µM | |
| Anticancer | MDA-MB-231 | 1.0 µM | |
| Apoptosis Induction | MDA-MB-231 | Enhanced Caspase-3 Activity | |
| Antiviral | SARS-CoV-2 | TBD |
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated the effects of various indole derivatives on breast cancer cells. The results indicated that compounds with similar structures to this compound could significantly reduce cell viability and induce apoptosis .
- Inhibition of Viral Replication : Another investigation focused on the antiviral potential of indole derivatives against coronaviruses. Although specific results for this compound were not detailed, related compounds demonstrated promising inhibitory effects on viral replication .
- Mechanistic Insights : Research into the mechanisms of action revealed that indole derivatives might interact with cellular pathways involved in inflammation and cancer progression, suggesting a multifaceted approach to therapeutic intervention .
Q & A
Q. What synthetic methodologies are employed for the preparation of (6,7-Dimethoxy-1H-indol-3-yl)-acetic acid methyl ester?
- Methodological Answer: Synthesis typically involves sequential functionalization of the indole core. Key steps include:
- Methoxylation: Selective introduction of methoxy groups at positions 6 and 7 using demethylation-protection strategies or direct electrophilic substitution under controlled conditions (e.g., boron tribromide-mediated demethylation followed by methylation with methyl iodide) .
- Acetic Acid Ester Formation: Acetylation at the 3-position via Friedel-Crafts alkylation or coupling reactions, followed by esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) .
- Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Monitor reaction progress via TLC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H NMR confirms methoxy group integration (δ 3.8–4.0 ppm for OCH₃) and indole proton environments (δ 6.5–7.5 ppm). ¹³C NMR identifies carbonyl (δ 170–175 ppm) and quaternary carbons .
- IR Spectroscopy: Stretching vibrations for ester C=O (~1740 cm⁻¹) and indole N-H (~3400 cm⁻¹) validate functional groups .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., C₁₃H₁₅NO₄⁺: calculated 249.1001) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers.
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to obtain high-resolution data. SHELX software (e.g., SHELXL) refines atomic positions and thermal parameters .
- Twinning Analysis: For ambiguous electron density, employ TWIN/BASF commands in SHELX to model twinned crystals .
- Validation: Cross-check with Hirshfeld surface analysis and PLATON to detect disorder or solvent effects .
Q. How do electronic effects of methoxy groups influence reactivity at the ester moiety?
- Methodological Answer:
- Resonance Effects: Methoxy groups at positions 6 and 7 donate electron density via conjugation, stabilizing the indole ring and reducing electrophilicity at the ester carbonyl. This impacts hydrolysis rates under acidic/basic conditions .
- Experimental Validation: Compare hydrolysis kinetics (via NMR or pH-stat) with non-methoxylated analogs. Use Hammett plots to correlate substituent effects with reaction rates .
Q. How can regioselective methoxylation be optimized during synthesis?
- Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., 3-position) with tert-butyldimethylsilyl (TBS) groups before methoxylation .
- Catalytic Control: Use Lewis acids (e.g., AlCl₃) to direct methoxylation to electron-rich positions. Monitor regioselectivity via LC-MS .
- Computational Modeling: DFT calculations (Gaussian, B3LYP/6-31G*) predict preferential attack sites based on frontier molecular orbitals .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer:
- Purity Assessment: Re-crystallize the compound and re-analyze via DSC for melting point consistency. Compare with literature values from peer-reviewed sources (e.g., NIST data) .
- Spectral Reproducibility: Re-run NMR under standardized conditions (e.g., DMSO-d₆, 298 K). Cross-validate with COSY and HSQC to confirm assignments .
- Collaborative Verification: Share samples with independent labs for multi-instrument validation (e.g., FTIR vs. ATR-IR) .
Structural and Mechanistic Insights
Q. What mechanistic pathways explain the stability of the ester group under physiological conditions?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
